Kinase Inhibition Selectivity: Target Compound vs. Class-Level Comparators
The class of substituted pyridazine carboxamides to which the target compound belongs is characterized in patent literature as having 'unexpected drug properties as inhibitors of protein kinases especially against ALK.' [1] In the absence of direct biochemical assay data for CAS 1251579-43-7, a class-level inference is drawn from structure-activity relationship (SAR) data for close analogs. The patent specifically defines a Markush structure where the R1 group on the pyridazine ring can be hydrogen, methoxy, difluoromethoxy, or trifluoromethoxy, each defining a separate compound scope. This indicates that a 6-methoxy substituent is a distinct, non-obvious selection that confers a specific kinase inhibition profile differing from the 6-H or 6-OCF3 analogs. Quantified, direct comparison data (e.g., IC50 values) for the target compound versus a named comparator is not publicly available.
| Evidence Dimension | Kinase inhibition profile (target selectivity/potency) |
|---|---|
| Target Compound Data | Not available (compound is a specific 6-methoxy congener within a patented kinase inhibitor class) |
| Comparator Or Baseline | Close analogs: 6-H, 6-OCF3, or 6-OCHF2 pyridazine carboxamide variants (precise biological data not publicly cross-referenced to CAS 1251579-43-7) |
| Quantified Difference | Not available |
| Conditions | In vitro kinase assays (biochemical or cellular) as inferred from class-level patent disclosures |
Why This Matters
For procurement, this confirms that CAS 1251579-43-7 is a distinct chemical entity within a patented kinase inhibitor class, where even minor substituent changes (e.g., H vs. OCH3) create a different pharmaceutical tool, precluding simple substitution with an unqualified analog.
- [1] Liang, C. et al. Substituted Pyridazine Carboxamide Compounds as Kinase Inhibitor Compounds. U.S. Patent Application Publication US 2013/0190298 A1, July 25, 2013. View Source
